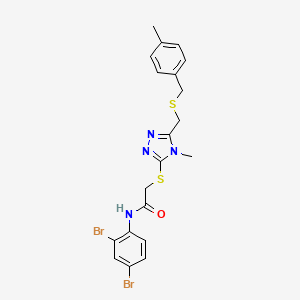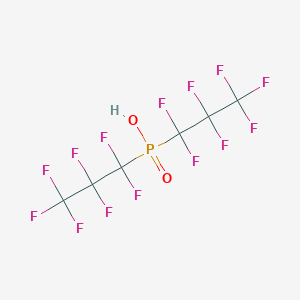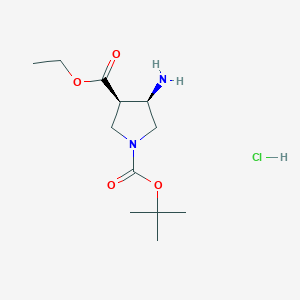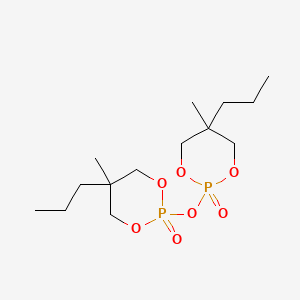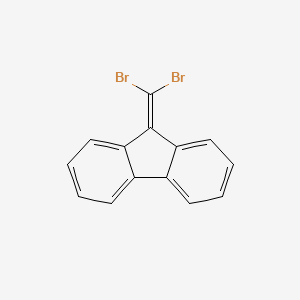
9H-Fluorene, 9-(dibromomethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene, 9-(dibromomethylene)- is a chemical compound with the molecular formula C14H8Br2 and a molecular weight of 336.02 g/mol It is known for its unique structure, which includes a fluorene backbone substituted with a dibromomethylene group at the 9-position
Preparation Methods
The synthesis of 9H-Fluorene, 9-(dibromomethylene)- typically involves the bromination of fluorene derivatives. One common method includes the reaction of fluorene with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform, and the product is purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
9H-Fluorene, 9-(dibromomethylene)- undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethylene group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both bromine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form 9H-Fluorene, 9-methylene- using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of 9H-Fluorene, 9-(dibromomethylene)- can lead to the formation of corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution with methoxide ions typically yields methoxy-substituted fluorene derivatives.
Scientific Research Applications
9H-Fluorene, 9-(dibromomethylene)- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various fluorene derivatives.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs)
Biological Studies: Researchers use it to study the effects of halogenated compounds on biological systems. Its interactions with enzymes and other biomolecules are of particular interest.
Medicinal Chemistry: It is investigated for potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 9H-Fluorene, 9-(dibromomethylene)- involves its interaction with various molecular targets. The dibromomethylene group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in organic synthesis and materials science to create new compounds with desired properties .
Comparison with Similar Compounds
9H-Fluorene, 9-(dibromomethylene)- can be compared with other halogenated fluorene derivatives, such as:
9H-Fluorene, 9-(dichloromethylene)-: Similar in structure but with chlorine atoms instead of bromine. It exhibits different reactivity and physical properties due to the difference in halogen atoms.
9H-Fluorene, 9-(dibromomethyl)-: This compound has a dibromomethyl group instead of dibromomethylene. The presence of an additional hydrogen atom alters its chemical behavior.
2,7-Dibromo-9-(dibromomethylene)-9H-fluorene: This compound has additional bromine atoms at the 2 and 7 positions, leading to increased reactivity and different applications.
The uniqueness of 9H-Fluorene, 9-(dibromomethylene)- lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
885-39-2 |
|---|---|
Molecular Formula |
C14H8Br2 |
Molecular Weight |
336.02 g/mol |
IUPAC Name |
9-(dibromomethylidene)fluorene |
InChI |
InChI=1S/C14H8Br2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H |
InChI Key |
YLTRQNLHBWKYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


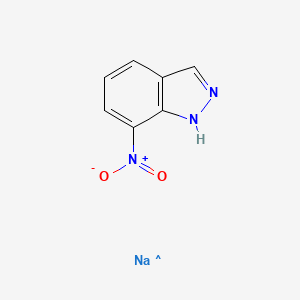
![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)
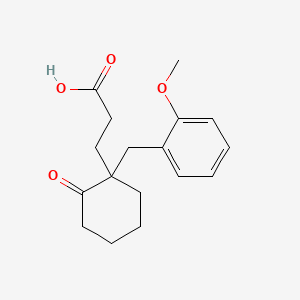

![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)
